5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline

Catalog No.
S3157487
CAS No.
478029-24-2
M.F
C19H11Cl2N3O
M. Wt
368.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}...

CAS Number

478029-24-2

Product Name

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline

IUPAC Name

5-chloro-8-[5-(4-chlorophenyl)pyrimidin-2-yl]oxyquinoline

Molecular Formula

C19H11Cl2N3O

Molecular Weight

368.22

InChI

InChI=1S/C19H11Cl2N3O/c20-14-5-3-12(4-6-14)13-10-23-19(24-11-13)25-17-8-7-16(21)15-2-1-9-22-18(15)17/h1-11H

InChI Key

ZEENKUSHZKCMBK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl)Cl

solubility

not available

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline is a synthetic compound with the molecular formula C19H11Cl2N3OC_{19}H_{11}Cl_{2}N_{3}O and a molar mass of 368.22 g/mol. This compound features a quinoline core, which is substituted at position 8 with an ether linkage to a pyrimidine ring that carries a para-chlorophenyl group. The presence of chlorine atoms in its structure suggests potential for halogen bonding interactions, which may influence its biological activity and chemical reactivity .

Currently Available Information:

Reasons for Research Interest:

Quinoline and pyrimidine derivatives are both well-established classes of heterocyclic compounds with a wide range of biological activities [, ]. This has led researchers to explore molecules that combine these two pharmacophores, with the aim of discovering compounds with novel or enhanced properties.

  • Quinolines

    These molecules possess a wide range of biological activities including antibacterial, antifungal, and antitumor properties [].

  • Pyrimidines

    These are essential building blocks in nucleic acids and also have diverse biological activities including anticancer and anti-inflammatory properties [].

Future Research Potential:

Based on the properties of its constituent parts, 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline could be a promising candidate for further scientific research. Potential areas of investigation include:

  • Antimicrobial activity: The presence of the quinoline moiety suggests the molecule could be active against bacteria or fungi.
  • Anticancer activity: Both quinolines and pyrimidines have shown promise in cancer treatment, so this molecule could be evaluated for its antitumor properties.
  • Other biological activities: The combined functionalities of the molecule could lead to unforeseen bioactivities that warrant exploration.

The reactivity of 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline can be attributed to the functional groups present in its structure. Common reactions may include:

  • Nucleophilic Substitution: The chlorinated positions can undergo nucleophilic attack, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, potentially introducing additional substituents.
  • Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions, affecting its pharmacological properties.

These reactions suggest that this compound could be modified to enhance its biological activity or to develop derivatives with different properties.

Compounds containing quinoline and pyrimidine structures are known for their diverse biological activities. 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline has been investigated for:

  • Antitumor Activity: Quinoline derivatives often exhibit significant anticancer properties, making this compound a candidate for further research in cancer therapeutics.
  • Antibacterial and Antifungal Properties: The presence of both the quinoline and pyrimidine moieties suggests potential efficacy against various bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, indicating that this compound may also possess such properties.

The synthesis of 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized using cyclization reactions.
  • Synthesis of the Quinoline Core: The quinoline structure can be obtained through methods such as the Skraup synthesis or by using Fischer indole synthesis.
  • Ether Formation: The final step involves forming the ether linkage between the quinoline and pyrimidine components, usually through nucleophilic substitution where the hydroxyl group on the pyrimidine reacts with the activated quinoline derivative.

These steps may require specific reagents and conditions to ensure high yields and purity of the final product.

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound in drug development, particularly for cancer treatment or as an antimicrobial agent.
  • Research Tools: Its unique structure may be utilized in biochemical assays to study enzyme interactions or cellular pathways.
  • Material Science: The compound's properties might also lend themselves to applications in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Protein Binding Studies: Evaluating how well the compound binds to various proteins can provide insights into its pharmacodynamics.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells will help determine its bioavailability and therapeutic efficacy.
  • Synergistic Effects: Investigating whether this compound exhibits enhanced effects when used in combination with other drugs could lead to more effective treatment regimens.

Similar Compounds

Several compounds share structural similarities with 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline. These include:

  • Quinoline Derivatives:
    • 5-Chloroquinoline
    • 8-Hydroxyquinoline
  • Pyrimidine Derivatives:
    • 2-Amino-4-(4-chlorophenyl)pyrimidine
    • 6-Methylpyrimidin-2(1H)-one
  • Other Heterocyclic Compounds:
    • Benzothiazole derivatives
    • Thiazole-based compounds

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-ChloroquinolineChlorine at position 5Antimicrobial
8-HydroxyquinolineHydroxyl group at position 8Anticancer
2-Amino-4-(4-chlorophenyl)pyrimidineAmino group substitutionAntiviral
Benzothiazole derivativesThiazole ring inclusionAntifungal

The unique combination of both quinoline and pyrimidine structures in 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline sets it apart from these similar compounds, potentially leading to enhanced biological activities due to synergistic effects between these two pharmacophores.

XLogP3

5.2

Dates

Last modified: 08-18-2023

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